molecular formula C21H24F3N3O B2518842 N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide CAS No. 1049395-87-0

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2518842
CAS No.: 1049395-87-0
M. Wt: 391.438
InChI Key: UISKPLJDCASGTR-UHFFFAOYSA-N
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Description

N-[3-(4-Phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzoyl ring, connected via a propyl linker to a 4-phenylpiperazine moiety. This structure combines lipophilic (trifluoromethyl) and hydrogen-bonding (amide) groups, making it a candidate for targeting central nervous system (CNS) receptors or transporters.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)19-10-5-4-9-18(19)20(28)25-11-6-12-26-13-15-27(16-14-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISKPLJDCASGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylamine with piperazine under controlled conditions to form 4-phenylpiperazine.

    Alkylation: The phenylpiperazine intermediate is then alkylated with 3-chloropropylamine to form N-[3-(4-phenylpiperazin-1-yl)propyl]amine.

    Amidation: The final step involves the reaction of N-[3-(4-phenylpiperazin-1-yl)propyl]amine with 2-(trifluoromethyl)benzoyl chloride to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide exhibit significant antitumor properties. For example, a related compound has been documented in patent literature as part of a pharmaceutical composition targeting specific cancer pathways. The compound acts as an inhibitor of certain proteins involved in tumor growth, showcasing its potential as a therapeutic agent against various cancers .

Table 1: Summary of Antitumor Activity Studies

CompoundTarget Cancer TypeMechanism of ActionReference
This compoundVariousProtein inhibition
Related Compound XBreast CancerApoptosis induction

Antimalarial Activity

The compound's structural characteristics suggest potential antimalarial activity, similar to other derivatives tested against Plasmodium falciparum. Structure-activity relationship studies have shown that modifications to the piperazine ring and the trifluoromethyl group can enhance bioactivity against malaria parasites .

Table 2: Antimalarial Activity of Similar Compounds

CompoundIC50 (µM)Selectivity IndexReference
This compoundTBDTBD
Compound Y0.2690460

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its development as a drug candidate. Parameters such as solubility, permeability, and metabolic stability are essential for predicting the compound's behavior in biological systems.

Solubility and Permeability

Studies have shown that the introduction of trifluoromethyl groups can significantly affect the solubility and permeability profiles of benzamide derivatives. The log P values for compounds in this class typically range from 4.43 to 6.60, indicating moderate lipophilicity which is favorable for oral bioavailability .

Table 3: Physicochemical Properties

PropertyValue Range
Log P4.43 - 6.60
Solubility (in water)Low to moderate
PermeabilityModerate

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

Case Study: Anticancer Efficacy

In a recent clinical trial, a derivative of this compound demonstrated promising results in reducing tumor size in patients with advanced breast cancer . The trial focused on dosage optimization and patient response over a six-month period.

Case Study: Antimalarial Screening

In vitro testing against multiple strains of Plasmodium falciparum showed that modifications to the benzamide structure could lead to enhanced antimalarial activity, with select derivatives achieving IC50 values significantly lower than existing treatments .

Mechanism of Action

The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.

Comparison with Similar Compounds

Key Research Findings and Implications

Trifluoromethyl Substitution : Critical for optimizing both potency (anticipate lower ED₅₀) and CNS penetration.

Synthetic Feasibility : Standard amidation protocols (e.g., HBTU/Et₃N) are scalable for production, as demonstrated in and .

Biological Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide, commonly referred to as compound 1, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a piperazine moiety, making it an interesting candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H24F3N3O
  • Molecular Weight : 391.4 g/mol
  • CAS Number : 1049395-87-0

The structural formula can be represented as follows:

O C NCCCN 1CCN c 2ccccc 2 CC 1 c 1ccccc 1C F F F\text{O C NCCCN 1CCN c 2ccccc 2 CC 1 c 1ccccc 1C F F F}

The biological activity of compound 1 is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to modulate the serotonergic and dopaminergic pathways, which are critical in the treatment of mood disorders and other neurological conditions. Research indicates that compounds with similar structures often exhibit significant binding affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_3 subtypes .

Antidepressant Effects

Recent studies have explored the antidepressant-like effects of compounds related to this compound. For instance, a related compound demonstrated significant modulation of the serotonergic system, leading to antidepressant effects in animal models . The mechanism involved may include enhanced serotonin availability or receptor sensitivity.

Anticancer Potential

In addition to its potential antidepressant effects, there is emerging evidence suggesting that compound 1 may possess anticancer properties. A study on structurally similar compounds indicated that they could inhibit cancer cell proliferation across various lines, including MCF7 and A549 cells. The cytotoxicity was measured using IC_50 values, where lower values indicate higher potency .

Cell LineIC₅₀ (µM)Reference
MCF73.79
A54926
NCI-H46042.30

Case Studies and Research Findings

Several research studies have investigated the biological activity of compounds related to this compound:

  • Antidepressant Activity : A study evaluated the effects of a related benzamide compound on mice, demonstrating significant antidepressant-like behavior in forced swim tests (FST) and tail suspension tests (TST). The results suggested involvement of the serotonergic system without significant toxicity .
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of various derivatives against different cancer cell lines. The findings highlighted that certain derivatives exhibited potent activity against MCF7 and A549 cell lines, indicating potential for development as anticancer agents .

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